Cas no 2248370-83-2 (rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate)

Technical Introduction: rac-tert-Butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring both an aminomethyl and a tert-butoxycarbonyl (Boc) protected carboxylate group. Its stereochemistry (1R,2S) makes it a valuable intermediate in asymmetric synthesis, particularly for constructing constrained peptidomimetics or bioactive molecules. The Boc group enhances solubility and stability, facilitating handling and purification, while the aminomethyl functionality allows for further derivatization. This compound is particularly useful in medicinal chemistry for introducing rigid, three-dimensional structural motifs into target molecules, improving binding affinity or metabolic stability. Its well-defined stereochemistry ensures reproducibility in synthetic applications.
rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate structure
2248370-83-2 structure
Product name:rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate
CAS No:2248370-83-2
MF:C9H17NO2
MW:171.23678278923
CID:6335864
PubChem ID:165718657

rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248370-83-2
    • EN300-636008
    • rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate
    • Inchi: 1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3/t6-,7-/m1/s1
    • InChI Key: HIPSIWAYJFCUKF-RNFRBKRXSA-N
    • SMILES: O(C(C)(C)C)C([C@@H]1C[C@@H]1CN)=O

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 0.5

rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-636008-0.1g
rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate
2248370-83-2 95.0%
0.1g
$691.0 2025-03-15
Enamine
EN300-636008-1.0g
rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate
2248370-83-2 95.0%
1.0g
$785.0 2025-03-15
Enamine
EN300-636008-2.5g
rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate
2248370-83-2 95.0%
2.5g
$1539.0 2025-03-15
Enamine
EN300-636008-10.0g
rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate
2248370-83-2 95.0%
10.0g
$3376.0 2025-03-15
Enamine
EN300-636008-0.05g
rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate
2248370-83-2 95.0%
0.05g
$660.0 2025-03-15
Enamine
EN300-636008-0.5g
rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate
2248370-83-2 95.0%
0.5g
$754.0 2025-03-15
Enamine
EN300-636008-5.0g
rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate
2248370-83-2 95.0%
5.0g
$2277.0 2025-03-15
Enamine
EN300-636008-0.25g
rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate
2248370-83-2 95.0%
0.25g
$723.0 2025-03-15

rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate Related Literature

Additional information on rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate

Comprehensive Overview of rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate (CAS No. 2248370-83-2)

The compound rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate (CAS No. 2248370-83-2) is a chiral cyclopropane derivative with significant applications in pharmaceutical and organic synthesis. Its unique structure, featuring a cyclopropane ring and a tert-butyl ester group, makes it a valuable intermediate for drug discovery and development. Researchers and chemists are increasingly interested in this compound due to its potential in creating bioactive molecules, particularly in the fields of central nervous system (CNS) therapeutics and enzyme inhibitors.

One of the key reasons for the growing popularity of rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate is its role in the synthesis of chiral building blocks. The compound's stereochemistry, denoted by the (1R,2S) configuration, allows for precise control over the spatial arrangement of atoms, which is critical for developing enantiomerically pure drugs. This aligns with the current industry trend toward asymmetric synthesis and green chemistry, as researchers seek more efficient and sustainable methods to produce complex molecules.

In recent years, the demand for cyclopropane-containing compounds has surged, driven by their presence in FDA-approved drugs and investigational therapies. The aminomethyl functional group in rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate further enhances its utility, enabling facile derivatization for peptide mimetics and small-molecule modulators. This versatility has made it a subject of numerous patent applications and academic studies, particularly in the context of neurodegenerative diseases and cancer research.

From a synthetic chemistry perspective, the tert-butyl ester moiety in this compound offers excellent stability under various reaction conditions, making it a preferred choice for multi-step synthesis. The carboxylate group can be selectively deprotected or transformed into other functional groups, such as amides or acids, to meet specific research needs. This adaptability is particularly valuable in medicinal chemistry, where rapid iteration of molecular structures is often required.

The compound's CAS No. 2248370-83-2 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in cutting-edge research. Common queries include "synthesis of rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate" and "applications of chiral cyclopropane derivatives," highlighting the compound's dual appeal as both a synthetic target and a functional intermediate. These trends underscore the importance of structure-activity relationship (SAR) studies in modern drug design.

Another area of interest is the compound's potential role in prodrug development. The tert-butyl group can serve as a protective moiety, which may be cleaved in vivo to release the active drug molecule. This strategy is widely used to improve drug bioavailability and targeted delivery, topics that dominate discussions in pharmacokinetics and formulation science. As such, rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate represents a promising candidate for further exploration in these domains.

In conclusion, rac-tert-butyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate (CAS No. 2248370-83-2) is a multifaceted compound with broad applications in pharmaceutical research and organic synthesis. Its chiral nature, functional group diversity, and compatibility with modern synthetic techniques position it as a key player in the development of next-generation therapeutics. As the scientific community continues to prioritize precision medicine and sustainable chemistry, this compound is poised to remain at the forefront of innovation.

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